molecular formula C14H20FN B5812243 1-(3-fluorobenzyl)azocane

1-(3-fluorobenzyl)azocane

Cat. No.: B5812243
M. Wt: 221.31 g/mol
InChI Key: IUHCHPHJFFVVAN-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)azocane is an eight-membered saturated azocane ring (C₇H₁₅N) substituted at the nitrogen atom with a 3-fluorobenzyl group. The fluorine atom at the meta position of the benzyl moiety introduces electron-withdrawing effects, influencing electronic distribution and steric interactions. Azocane’s larger ring size compared to smaller heterocycles (e.g., piperidine, azetidine) confers conformational flexibility, which may enhance binding to biological targets or alter physicochemical properties such as solubility and lipophilicity .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c15-14-8-6-7-13(11-14)12-16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHCHPHJFFVVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Biological Activity/Notes Reference
This compound Azocane 3-Fluorobenzyl 221.26 High conformational flexibility
1-(4-Chlorobenzyl)Azocane Azocane 4-Chlorobenzyl 237.77 Increased lipophilicity
1-(3-Fluorobenzyl)Piperazine Piperazine 3-Fluorobenzyl 208.25 Enhanced basicity, rigid structure
AMG 369 (Azetidine derivative) Azetidine 3-Fluorobenzyl 333.37 High metabolic stability, S1P1/S1P5 agonist
Compound 65 (Azocane-purine) Purine-dione Azocane-alkynyl 388.44 Potent AChE inhibitor (IC₅₀ = 0.089 μM)
Compound 18 (Benzimidazole) Benzimidazole 3-Fluorobenzyl 283.33 Antibacterial vs. P. aeruginosa

Research Findings and Implications

  • Ring Size and Activity : Azocane derivatives (e.g., Compound 65) exhibit superior AChE inhibition compared to piperazine or azetidine analogs, likely due to optimal cavity filling in the enzyme’s active site .
  • Substituent Position : Meta-fluorine in this compound balances electronic and steric effects, whereas para-substituted analogs (e.g., 1-(4-fluorobenzyl)-triazole) show higher synthetic yields in click chemistry .

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